Cas no 183247-77-0 (Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI))
Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI)
- MFCD29042783
- tert-Butyl(1-hydroxypent-4-en-2-yl)carbamate
- tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate
- SCHEMBL211053
- SB34671
- EN300-6229886
- tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate
- (1R)-(1-Hydroxymethyl-but-3-enyl)-carbamic acid tert-butyl ester
- SY254166
- (S)-2-(Boc-amino)-4-penten-1-ol
- 183247-77-0
- SB30965
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- Inchi: 1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)
- InChI Key: ABDSMVSRKFOYMR-UHFFFAOYSA-N
- SMILES: O(C(NC(CO)CC=C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 201.13657
- Monoisotopic Mass: 201.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- PSA: 58.56
Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6229886-0.05g |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
183247-77-0 | 0.05g |
$707.0 | 2023-06-01 | ||
| Enamine | EN300-6229886-0.1g |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
183247-77-0 | 0.1g |
$741.0 | 2023-06-01 | ||
| Enamine | EN300-6229886-0.25g |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
183247-77-0 | 0.25g |
$774.0 | 2023-06-01 | ||
| Enamine | EN300-6229886-0.5g |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
183247-77-0 | 0.5g |
$809.0 | 2023-06-01 | ||
| Enamine | EN300-6229886-1.0g |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
183247-77-0 | 1g |
$842.0 | 2023-06-01 | ||
| Enamine | EN300-6229886-2.5g |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
183247-77-0 | 2.5g |
$1650.0 | 2023-06-01 | ||
| Enamine | EN300-6229886-5.0g |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
183247-77-0 | 5g |
$2443.0 | 2023-06-01 | ||
| Enamine | EN300-6229886-10.0g |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
183247-77-0 | 10g |
$3622.0 | 2023-06-01 |
Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI) Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
Additional information on Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI)
Carbamic Acid,[1-(Hydroxymethyl)-3-Butenyl]-, 1,1-Dimethylethyl Ester (9CI): A Comprehensive Overview
Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI), also known by its CAS number 183247-77-0, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound belongs to the class of carbamic acids and their esters, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a carbamate group attached to a substituted butenyl chain, making it a versatile molecule with potential for further functionalization.
The molecular formula of Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI) is C10H16N2O2, with a molecular weight of approximately 208.26 g/mol. Its structure consists of a central carbamate group (-O-CO-NH-) connected to a 1-(hydroxymethyl)-3-butenyl group and a 1,1-dimethylethyl ester moiety. This combination imparts unique chemical properties, including moderate solubility in organic solvents and reactivity towards nucleophilic substitution and hydrolysis reactions.
Recent studies have highlighted the potential of Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI) as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of novel insecticides and herbicides, leveraging its structural similarity to naturally occurring signaling molecules in plants and insects. For instance, a study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound exhibit potent activity against agricultural pests, suggesting its utility in sustainable pest management.
In addition to its agrochemical applications, Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI) has been investigated for its potential in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it an attractive candidate for encapsulating therapeutic agents. A team of researchers at the University of California reported that this compound can be used as a building block for creating biocompatible polymers that enhance drug stability and bioavailability.
The synthesis of Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI) typically involves multi-step reactions starting from readily available starting materials such as hydroxyalkanoic acids and alcohols. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and improved purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the butenyl chain with high precision.
The physical properties of this compound include a melting point of approximately -40°C and a boiling point around 200°C under standard conditions. Its stability under thermal and oxidative conditions has been extensively studied, revealing that it remains stable under mild conditions but undergoes degradation upon prolonged exposure to high temperatures or strong oxidizing agents.
In terms of environmental impact, studies have shown that Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI) exhibits low toxicity towards non-target organisms when used at recommended application rates. However, further research is needed to fully understand its long-term effects on ecosystems and biodegradation pathways.
In conclusion, Carbamic acid,[1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester (9CI), CAS No: 183247-77-0, represents a valuable compound with promising applications across multiple industries. Its unique chemical structure and versatile reactivity make it an essential component in modern chemical research and development.
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